molecular formula C25H24CuP B15088877 (Ethylcyclopentadienyl)(triphenylphosphine)copper(I)

(Ethylcyclopentadienyl)(triphenylphosphine)copper(I)

Katalognummer: B15088877
Molekulargewicht: 419.0 g/mol
InChI-Schlüssel: DSONSPGWGUJRLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Ethylcyclopentadienyl)(triphenylphosphine)copper(I) is an organometallic compound with the empirical formula C25H24CuP and a molecular weight of 418.98 g/mol . This compound is known for its catalytic properties and is used in various chemical reactions and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Ethylcyclopentadienyl)(triphenylphosphine)copper(I) typically involves the reaction of ethylcyclopentadiene with triphenylphosphine and a copper(I) source. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the copper(I) species. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for (Ethylcyclopentadienyl)(triphenylphosphine)copper(I) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(Ethylcyclopentadienyl)(triphenylphosphine)copper(I) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with (Ethylcyclopentadienyl)(triphenylphosphine)copper(I) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as THF, DCM, or acetonitrile, and may require specific temperatures and inert atmospheres to proceed efficiently .

Major Products

The major products formed from reactions involving (Ethylcyclopentadienyl)(triphenylphosphine)copper(I) depend on the type of reaction. For example, oxidation reactions may yield copper(II) complexes, while substitution reactions can produce a variety of organometallic compounds with different ligands .

Wissenschaftliche Forschungsanwendungen

(Ethylcyclopentadienyl)(triphenylphosphine)copper(I) has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of (Ethylcyclopentadienyl)(triphenylphosphine)copper(I) involves its ability to act as a catalyst in various chemical reactions. The copper(I) center can coordinate with different ligands and substrates, facilitating the formation and breaking of chemical bonds. The ethylcyclopentadienyl and triphenylphosphine ligands play a crucial role in stabilizing the copper(I) center and enhancing its reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(Ethylcyclopentadienyl)(triphenylphosphine)copper(I) is unique due to the presence of both ethylcyclopentadienyl and triphenylphosphine ligands, which provide a distinct electronic environment around the copper(I) center. This unique combination of ligands enhances its stability and reactivity, making it a valuable catalyst in various chemical reactions .

Eigenschaften

Molekularformel

C25H24CuP

Molekulargewicht

419.0 g/mol

IUPAC-Name

copper(1+);5-ethylcyclopenta-1,3-diene;triphenylphosphane

InChI

InChI=1S/C18H15P.C7H9.Cu/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-7-5-3-4-6-7;/h1-15H;3-6H,2H2,1H3;/q;-1;+1

InChI-Schlüssel

DSONSPGWGUJRLY-UHFFFAOYSA-N

Kanonische SMILES

CC[C-]1C=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.